N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
Description
N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a 4-methyl-substituted benzamide group. Its structure comprises:
- A 7-methoxybenzofuran moiety, contributing electron-rich aromatic properties.
- A 1,3-thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, often associated with bioactivity.
- A 4-methylbenzamide group, influencing solubility and target binding.
The compound’s design leverages the thiazole and benzofuran motifs, which are common in drug discovery due to their metabolic stability and binding versatility .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-6-8-13(9-7-12)19(23)22-20-21-15(11-26-20)17-10-14-4-3-5-16(24-2)18(14)25-17/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRIWULOHHKAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of appropriate thioamides with α-haloketones . The final step involves coupling the benzofuran and thiazole intermediates with 4-methylbenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydrothiazole derivatives
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide exhibit significant antimicrobial activities. For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways associated with cancer progression . Molecular docking studies indicate potential interactions with proteins involved in cell cycle regulation and apoptosis.
Antiviral Effects
Compounds within this structural class have also been investigated for antiviral properties, particularly against viruses like hepatitis C and human immunodeficiency virus (HIV). The proposed mechanism includes the inhibition of viral replication through interference with viral polymerases or proteases .
Medicinal Chemistry
This compound serves as a promising lead compound for the development of new therapeutic agents. Ongoing research focuses on optimizing its structure to enhance biological activity while minimizing toxicity.
Material Science
Due to its unique structural features, this compound can be utilized in the synthesis of novel materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
Chemical Synthesis
This compound can act as a building block in organic synthesis, facilitating the creation of more complex molecules. Its multi-functional nature allows for diverse reaction pathways that can be exploited in synthetic chemistry .
Case Study 1: Antimicrobial Activity Assessment
A study evaluating the antimicrobial efficacy of related compounds demonstrated significant activity against Escherichia coli with an MIC of 50 µM. The study highlights the potential for developing new antibiotics based on this compound's structure.
Case Study 2: Anticancer Mechanisms
In vitro studies have shown that this compound induces apoptosis in breast cancer cell lines through activation of caspase pathways. This finding supports its further investigation as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The thiazole ring can interact with enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the benzofuran, thiazole, or benzamide moieties. Key examples include:
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
Benzofuran vs. This may improve binding to hydrophobic enzyme pockets. In contrast, phenylthiazole derivatives (e.g., compound 6a in ) prioritize hydrogen bonding via hydroxyl/methoxy groups, influencing COX isoform selectivity.
Benzamide Substituents: 4-Methylbenzamide (target compound) likely improves lipophilicity and membrane permeability compared to bulkier groups like phenoxy () or methylthio (). 2-Phenoxybenzamide () demonstrated significant biological activity (129.23%), suggesting that electron-withdrawing groups may enhance efficacy in certain assays.
Thiazole Modifications :
- Fluorine substitution (e.g., 4-fluorophenyl in ) can alter electron distribution and metabolic stability.
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide is a compound of significant interest due to its potential biological activities. This compound integrates a benzofuran moiety with a thiazole ring, which are both known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Formula
- Molecular Formula : C_{17}H_{16}N_{2}O_{3}S
- Molecular Weight : 344.39 g/mol
Structural Features
The compound features:
- A benzofuran ring system that contributes to its aromatic properties.
- A thiazole ring which is often associated with antimicrobial and anticancer activities.
- An amide functional group that can enhance solubility and bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, benzamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Table 1: Summary of Anticancer Activity Studies
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have been reported to inhibit dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH), which are critical for nucleotide synthesis in rapidly dividing cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production.
- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Antimicrobial Activity
Compounds with thiazole and benzofuran moieties have also demonstrated antimicrobial properties against a range of pathogens. The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Bactericidal | 8 μg/mL |
| S. aureus | Bacteriostatic | 16 μg/mL |
| C. albicans | Fungicidal | 32 μg/mL |
Case Study 1: Breast Cancer Treatment
A study evaluated the effects of a thiazole-containing benzamide derivative on MCF-7 breast cancer cells, revealing significant inhibition of cell growth at low concentrations (IC50 = 5 μM). The mechanism was linked to downregulation of DHFR, highlighting the potential for this compound in overcoming resistance to conventional therapies like methotrexate .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against E. coli and S. aureus, where the compound showed effective bactericidal action at concentrations as low as 8 μg/mL. This suggests its potential application in treating bacterial infections, particularly those resistant to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
